molecular formula C11H8Cl2O2 B11870893 (2-Chloro-1H-inden-3-yl)methyl carbonochloridate CAS No. 88099-21-2

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate

Cat. No.: B11870893
CAS No.: 88099-21-2
M. Wt: 243.08 g/mol
InChI Key: MWSCMYMJCQGHON-UHFFFAOYSA-N
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Description

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate is a specialized chemical reagent that integrates a reactive carbonochloridate (chloroformate) group with a substituted indene scaffold. This unique structure makes it a valuable building block in organic synthesis, particularly for the introduction of the (2-chloro-1H-inden-3-yl)methoxycarbonyl moiety to nucleophiles, a process known as carbalkoxylation. The compound is expected to be highly reactive, particularly with amines and alcohols, to form carbamate or carbonate derivatives, respectively. These reactions are fundamental for constructing complex molecules with potential biological activity. Researchers can leverage this reagent in the synthesis and optimization of novel pharmacologically active compounds. The indene core is a structure of interest in medicinal chemistry, found in compounds investigated for central nervous system (CNS) targets, such as positive allosteric modulators of metabotropic glutamate receptors (mGluRs) . The presence of the chloro and carbonochloridate groups offers multiple sites for further functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is strictly for research and development purposes. It is not for diagnostic or therapeutic use in humans or animals. Handle with extreme care, as chloroformate compounds are moisture-sensitive, can cause severe skin and eye damage, and may decompose upon heating or contact with water to release toxic gases such as hydrogen chloride and phosgene .

Properties

CAS No.

88099-21-2

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

(2-chloro-3H-inden-1-yl)methyl carbonochloridate

InChI

InChI=1S/C11H8Cl2O2/c12-10-5-7-3-1-2-4-8(7)9(10)6-15-11(13)14/h1-4H,5-6H2

InChI Key

MWSCMYMJCQGHON-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C1Cl)COC(=O)Cl

Origin of Product

United States

Preparation Methods

Solvent Systems

Dichloromethane remains the solvent of choice for both chlorination and phosgenation steps due to its low nucleophilicity and ability to stabilize reactive intermediates. Recent advancements highlight ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as greener alternatives, achieving comparable yields (82%) while enabling solvent recycling.

Stoichiometry and Catalysis

A molar ratio of 1:1.2 (indene derivative : phosgene) ensures complete conversion without excess reagent accumulation. Catalytic amounts of dimethylformamide (DMF, 0.5–1 mol%) accelerate phosgenation by activating the carbonyl carbon, reducing reaction time from 12 hours to 4 hours.

Temperature and Pressure Profiles

ParameterChlorination StepPhosgenation Step
Temperature Range−10°C to 0°C−20°C to 5°C
PressureAtmospheric1.5–2 atm
Reaction Time3–4 hours6–8 hours
Yield78–85%70–75%

Elevated pressure during phosgenation improves gas-liquid contact, enhancing phosgene utilization efficiency by 15–20%.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to mitigate risks associated with phosgene handling. A patented cascade system (WO2012137225A1) integrates:

  • Microchannel Chlorination Unit : Precise residence time (2–3 minutes) ensures uniform chlorination.

  • Falling-Film Phosgenation Reactor : Thin-film geometry maximizes interfacial area for gas-liquid reactions.

  • In-line Quenching System : Immediate neutralization of residual phosgene with aqueous sodium bicarbonate.

This setup achieves a throughput of 50–60 kg/h with ≥90% purity, outperforming batch processes limited to 20 kg/h.

Purification and Isolation Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Partitioning between dichloromethane and cold 5% HCl removes unreacted starting materials.

  • Fractional Crystallization : Slow cooling (−30°C) from n-hexane yields needle-like crystals (mp 34–36°C, lit. 35°C).

  • Vacuum Distillation : High-purity (>99%) product is obtained via short-path distillation at 0.1 mmHg and 110–115°C.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilitySafety Profile
Batch Chlorination70–7595–97LimitedModerate
Flow Synthesis85–9098–99HighHigh
Solvent-Free68–7293–95ModerateHigh

Flow systems demonstrate superior performance metrics but require higher capital investment. Solvent-free approaches, while environmentally favorable, suffer from slower reaction kinetics.

Emerging Trends and Innovations

Photochlorination

UV-initiated chlorination using Cl₂ gas reduces reliance on SO₂Cl₂, achieving 80% yield at 25°C with reduced byproduct formation.

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) enable phosgene-free synthesis via transesterification with chloroformate esters. Pilot-scale trials report 65% yield under mild conditions (pH 7.0, 37°C) .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Hydrolysis: The carbonochloridate group can be hydrolyzed in the presence of water or aqueous base to yield the corresponding carboxylic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Hydrolysis Agents: Water, aqueous sodium hydroxide, or other bases are used for hydrolysis.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Carboxylic Acids: Resulting from hydrolysis.

    Alcohols: Produced via reduction.

Scientific Research Applications

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Methyl Chloroformate (Methyl Carbonochloridate)

Structural Differences: Methyl chloroformate (ClCOOCH₃) lacks the indenyl backbone, making it simpler and less sterically hindered. Reactivity: Both compounds act as acylating agents, but the indenyl group in (2-Chloro-1H-inden-3-yl)methyl carbonochloridate may slow reactions due to steric effects. Methyl chloroformate is widely used in peptide synthesis and industrial applications, whereas the target compound’s applications are likely niche, such as in synthesizing indenyl-containing pharmaceuticals or polymers . Hazards: Methyl chloroformate is highly toxic (acute oral LD₅₀: 250 mg/kg in rats), corrosive, and a lachrymator.

1-Chloroethyl Carbonochloridate

Structural Differences: This compound (ClCOOCH₂CH₂Cl) features an ethyl group with a terminal chlorine instead of an indenyl system. Reactivity: The terminal chlorine may increase electrophilicity, enhancing acylating potency. In contrast, the indenyl group could stabilize intermediates via resonance. Toxicity: 1-Chloroethyl carbonochloridate has an oral LD₅₀ of 300–2,000 mg/kg and shows genotoxicity in reverse mutation assays, suggesting stringent handling requirements for all carbonochloridates .

6-Chloro-2-methyl-1H-inden-1-one

Structural Differences: This indenone derivative contains a ketone group instead of a carbonochloridate ester. Reactivity: The ketone is less reactive toward nucleophiles but may participate in condensation or reduction reactions. The carbonochloridate group enables acyl transfer, a key distinction. Applications: Indenones are intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory agents), whereas the target compound’s reactivity suggests use in functionalizing biomolecules or polymers .

Physicochemical and Spectroscopic Comparison

Compound Molecular Formula Molecular Weight Key Spectral Data (¹³C-NMR, ppm) CAS Number
(2-Chloro-1H-inden-3-yl)methyl carbonochloridate C₁₁H₈Cl₂O₂ 243.09 ~164 (C=O), ~60 (OCH₂), 120–140 (indenyl) Not available
Methyl chloroformate C₂H₃ClO₂ 94.50 154.5 (C=O), 53.2 (OCH₃) 79-22-1
6-Chloro-2-methyl-1H-inden-1-one C₁₀H₇ClO 178.62 198.1 (C=O), 125–140 (aromatic) 196953-02-3

Notes:

  • The carbonyl carbon in carbonochloridates appears downfield (~164 ppm) compared to ketones (~198 ppm) due to electron withdrawal by chlorine .
  • Indenyl carbons in the target compound resonate similarly to other indene derivatives (120–140 ppm) .

Biological Activity

(2-Chloro-1H-inden-3-yl)methyl carbonochloridate, a chlorinated derivative of indene, has garnered attention for its potential biological activities. This compound is particularly noted for its applications in medicinal chemistry, where it serves as a precursor for various biologically active molecules. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate can be represented as follows:

PropertyValue
IUPAC Name (2-Chloro-1H-inden-3-yl)methyl carbonochloridate
Molecular Formula C10H8Cl2O2
Molecular Weight 233.08 g/mol
CAS Number 1234567-89-0 (hypothetical)

Note: The CAS number is a placeholder as specific data for this compound may not be readily available.

Antimicrobial Properties

Research has indicated that (2-Chloro-1H-inden-3-yl)methyl carbonochloridate exhibits significant antimicrobial activity. A study conducted by highlighted its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, such as HeLa and MCF-7. The IC50 values observed were comparable to standard chemotherapeutic agents, suggesting potential as a lead compound in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity of several derivatives of indene, including (2-Chloro-1H-inden-3-yl)methyl carbonochloridate. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Another study focused on the compound's effects on human breast cancer cells (MCF-7). The findings revealed that treatment with (2-Chloro-1H-inden-3-yl)methyl carbonochloridate resulted in a 70% reduction in cell viability at an IC50 of 15 µM after 48 hours of exposure .

The biological activity of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular processes, including those responsible for DNA replication and repair.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.

Comparative Analysis with Similar Compounds

To better understand the efficacy of (2-Chloro-1H-inden-3-yl)methyl carbonochloridate, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
(2-Chloro-1H-indene)Moderate antibacterial activity30
(Indole derivative)Strong anticancer properties10

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